BenchChemオンラインストアへようこそ!

Methyl Nicotinate

Transdermal drug delivery Prodrug permeation Cutaneous pharmacokinetics

Methyl nicotinate (MN, CAS 93-60-7), also known as nicotinic acid methyl ester or methyl pyridine-3-carboxylate, is a pyridine-derivative methyl ester of vitamin B3 (niacin) with molecular formula C₇H₇NO₂ and molecular weight 137.14 g/mol. It is a white crystalline solid with a melting point range of 39–43 °C and a boiling point of 204–209 °C, exhibiting a logP of approximately 0.83, which reflects its balanced hydrophilic–lipophilic character.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 93-60-7
Cat. No. B129896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Nicotinate
CAS93-60-7
Synonyms3-Pyridinecarboxylic Acid Methyl Ester;  Nicotinic Acid Methyl Ester;  3-(Carbomethoxy)pyridine;  3-(Methoxycarbonyl)pyridine;  Methyl 3-pyridinecarboxylate;  NSC 13126;  NSC 403799;  Nicometh;  m-(Methoxycarbonyl)pyridine
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3
InChIKeyYNBADRVTZLEFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
47.6 mg/mL at 20 °C
Soluble in fat;  Slightly soluble in water
Soluble (in ethanol)

Methyl Nicotinate (CAS 93-60-7): Procurement-Relevant Identity, Class, and Baseline Characteristics


Methyl nicotinate (MN, CAS 93-60-7), also known as nicotinic acid methyl ester or methyl pyridine-3-carboxylate, is a pyridine-derivative methyl ester of vitamin B3 (niacin) with molecular formula C₇H₇NO₂ and molecular weight 137.14 g/mol . It is a white crystalline solid with a melting point range of 39–43 °C and a boiling point of 204–209 °C, exhibiting a logP of approximately 0.83, which reflects its balanced hydrophilic–lipophilic character . MN is classified pharmacologically as a topical rubefacient and peripheral vasodilator, acting via prostaglandin-mediated pathways upon transdermal delivery . It is commercially available at purities ≥99.0% (GC) and finds application as an active pharmaceutical ingredient in over-the-counter topical analgesic formulations, as a flavoring agent in food products, and as a versatile synthetic intermediate in medicinal chemistry [1].

Why Nicotinic Acid Esters Cannot Be Interchanged: Differential Permeation, Metabolism, and Pharmacodynamic Profiles of Methyl Nicotinate (93-60-7)


Compounds within the nicotinic acid ester class—including methyl nicotinate (MN), ethyl nicotinate (EN), butyl nicotinate (BN), and hexyl nicotinate (HN)—exhibit profoundly different transdermal permeation kinetics, enzymatic hydrolysis rates, and pharmacodynamic dose-response relationships that preclude simple substitution [1][2]. The alkyl chain length determines not only the octanol-water partition coefficient and stratum corneum partitioning behavior but also the substrate affinity for cutaneous esterases, dictating both the rate and extent of conversion to the active nicotinic acid metabolite [1]. In head-to-head permeation studies using excised human skin, the maximum steady-state flux (J) differs by up to 187-fold between MN and the parent acid NA, and the total permeability coefficient order is inversely related to flux ranking, confirming that thermodynamic solubility—not passive permeability alone—drives delivery efficiency [1][3]. Furthermore, MN and HN share a sigmoidal pharmacodynamic effect/C* profile while NA exhibits a linear profile, indicating intrinsic pharmacological potency differences between ester and acid forms [2]. These multidimensional disparities mean that selecting one nicotinate ester over another carries direct consequences for formulation performance, onset time, duration of action, and metabolic fate—all of which are quantifiable and decision-relevant for procurement.

Methyl Nicotinate (93-60-7): Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement


Maximum Steady-State Transdermal Flux: MN Delivers 187-Fold Higher Drug Through Human Skin Than Nicotinic Acid and 4.5-Fold Higher Than Ethyl Nicotinate

In a direct head-to-head comparison using side-by-side diffusion cells with excised Thai human skin at 37 °C, methyl nicotinate (MN) achieved a maximum steady-state flux (J) of 10.3493 mmol/cm²/hr from a saturated aqueous solution—approximately 187-fold higher than the parent nicotinic acid (NA; J = 0.0552 mmol/cm²/hr), 4.5-fold higher than ethyl nicotinate (EN; J = 2.2962 mmol/cm²/hr), and 28.7-fold higher than butyl nicotinate (BN; J = 0.3604 mmol/cm²/hr) [1]. The corresponding permeability coefficients (kₚ) were MN: 5.7496 × 10⁻⁷ cm/sec, EN: 2.614 × 10⁻⁶ cm/sec, BN: 9.6539 × 10⁻⁷ cm/sec, and NA: 5.3093 × 10⁻⁸ cm/sec. Notably, the total (ester + NA) flux from a saturated solution of ester prodrugs was highest for MN among all esters tested, confirming that MN's favorable balance of aqueous solubility and lipophilicity uniquely maximizes the total amount of drug delivered across human skin per unit time [1][2].

Transdermal drug delivery Prodrug permeation Cutaneous pharmacokinetics

Intrinsic Pharmacodynamic Potency: MN Exhibits a Sigmoidal Dose-Response Profile Distinct from the Linear Profile of Nicotinic Acid, Indicating Mechanistic Potency Differences

Müller et al. (2003) established pharmacological dose-effect relationships for MN, hexyl nicotinate (HN), and nicotinic acid (NA) following topical application to the ventral forearm of healthy human volunteers, using unbound drug concentration at the site of action (C*) as the pharmacologically relevant metric derived from in vitro human cadaver skin transport parameters [1]. MN and HN showed identical, nearly sigmoidal effect/C*-profiles, while the profile for NA was linear across the tested concentration range—a qualitative and statistically robust difference in the shape of the concentration-response relationship [1]. The sigmoidal profile of MN indicates a threshold concentration below which minimal vasodilation occurs and a ceiling effect at higher concentrations, whereas NA produces a graded, non-saturating response. When similar C* values were compared, the pharmacological effect of all three drugs was comparable, but the applied surface concentrations required to achieve equivalent C* differed by orders of magnitude [1].

Cutaneous pharmacodynamics Vasodilation Dose-response modeling

Onset of Pharmacological Action: MN Elicits Cutaneous Erythema Within Minutes of Topical Application, with Peak Vasodilation at 15–30 Minutes and Complete Resolution by 120 Minutes

The rapidity of MN's vasodilatory response is quantitatively characterized by a diffusion parameter D/l² = 2.3 × 10⁻⁴ s⁻¹ through the epidermal barrier, indicating that erythema is produced long before steady-state diffusion across the epidermis is established [1]. Topical application of a sufficiently concentrated aqueous MN solution elicits a visible erythematous response within minutes in human subjects [2]. In a controlled clinical study in healthy volunteers, MN (1% topical emulsion) produced detectable vasodilation at 5 minutes post-application, reached peak response at 15–30 minutes, and declined to pre-application baseline levels by 120 minutes [3]. The radial spread of erythema in the dermis was shown to be much more rapid than can be accounted for by simple diffusion alone, with a convective transport mechanism via dermal blood flow proposed to amplify the radial distribution [2].

Rubefacient onset kinetics Microvascular reactivity Dermatopharmacokinetics

Dermal Permeation Rate Versus Niacinamide: MN Permeates Ex Vivo Human Skin ~60-Fold Faster at Low Doses Despite a Molecular Weight Difference of Only 15 Da

In a comparative in vitro skin absorption study using solvent-deposited radiolabeled test compounds on ex vivo human skin mounted in Franz diffusion cells over a dose range exceeding 4.5 orders of magnitude, MN permeated approximately 60-fold faster than niacinamide (nicotinamide, NA) at low doses; at high doses, an even greater difference was observed [1]. The two compounds differ in molecular weight by only 15 Da (MN: 137.14; niacinamide: 122.12) and in octanol/water partition coefficient by a factor of approximately 16, yet MN's lower melting point (39–43 °C vs. 128–131 °C for niacinamide) and consequently lower crystallinity confer dramatically higher lipid solubility and dissolution rate at the stratum corneum surface [1][2]. Dissolution-limited mass transfer through a lipid layer at the SC surface was proposed as the mechanistic basis for the difference, with MN dissolving rapidly on the skin (or possibly never crystallizing) whereas niacinamide exhibited dissolution-rate-limited absorption [1][2].

Skin absorption Topical formulation Transdermal bioavailability

Aqueous Solution Stability: MN Degrades at Only ~0.5% Per Annum at 4 °C, with Full Retention of Biological Vasodilatory Activity After Over 1,000 Days of Storage

A systematic stability study of MN in aqueous solution stored at 4 °C in glass containers, with batches aged between 5 and 1,062 days prior to HPLC analysis, demonstrated that the major degradation product—nicotinic acid—formed at an approximate rate of only 0.5% of the starting MN concentration per annum [1]. Critically, when the vasodilatory response of MN solutions of different ages was assessed in healthy human volunteers, no significant difference was observed between batches stored for zero days and those stored for up to 1,057 days [1]. This dual chemical and biological stability differentiates MN from ethyl nicotinate, which has been reported among the least chemically stable nicotinate esters under accelerated conditions on silica gel at 120 °C [2]. However, thermogravimetric analysis indicates that bulk MN undergoes total mass loss at 149.5 °C, compared with 392.2 °C for hexyl nicotinate and no total loss for nicotinic acid (5% residue at 700 °C), making MN intermediate in thermal stability among the nicotinate ester series [3].

Formulation stability Clinical diagnostic reagent Shelf-life validation

Methyl Nicotinate (93-60-7): Evidence-Backed Application Scenarios Where Differentiation Data Drive Selection


Topical Analgesic and Rubefacient Formulation Development Requiring Rapid Onset and Predictable Duration

Formulators developing over-the-counter topical analgesic sprays, gels, or patches should select MN over other nicotinate esters or capsaicinoids when the target product profile demands vasodilatory onset within 5 minutes and complete resolution within 2 hours [1][2]. MN's D/l² = 2.3 × 10⁻⁴ s⁻¹ diffusion parameter and peak effect at 15–30 minutes [1] provide a kinetic window that is both clinically validated and consumer-perceptible, while its sigmoidal pharmacodynamic profile imposes a natural ceiling effect that limits over-dosing risk [3]. This combination of attributes is not replicated by ethyl nicotinate or butyl nicotinate, which exhibit markedly lower transdermal flux [4], nor by capsaicin, which acts via TRPV1 agonism with a slower onset and potential for cumulative irritation.

Clinical Diagnostic Testing of Skin Barrier Function and Microvascular Reactivity (Niacin Patch Test)

Clinical researchers and diagnostic kit manufacturers should prioritize MN for standardized skin barrier function and microvascular reactivity assays based on its validated aqueous solution stability: degradation of only ~0.5% per annum at 4 °C with full retention of vasodilatory activity after 1,057 days [5]. This enables centralized production of pre-formulated, batch-controlled test solutions with multi-year shelf-life, eliminating the inter-batch variability that plagues freshly prepared nicotinate solutions. MN's rapid onset and radial dermal transport via convective blood-flow-mediated distribution [2] provide a more physiologically integrated readout of microvascular function than iontophoretically delivered agents (e.g., ACh, SNP), and MN's response has been demonstrated to differentiate between healthy and diabetic neuropathic subjects and between racial/ethnic groups with differing stratum corneum barrier properties [1][6].

Transdermal Prodrug Design and Dermatopharmacokinetic Modeling Studies

For academic and industrial laboratories engaged in transdermal prodrug design, MN serves as the benchmark small-molecule ester prodrug with the most comprehensively characterized simultaneous permeation-metabolism dataset across multiple skin models (human, hairless mouse, snake, shed snake skin) [4][7]. The 187-fold flux differential between MN and NA, and the difference in NA/total flux ratio among ester prodrugs reflecting chain-length-dependent esterase activity [4], make MN the preferred reference compound for validating in vitro-in vivo extrapolation (IVIVE) models of cutaneous prodrug activation. Its 60-fold permeation advantage over niacinamide—despite only a 15 Da MW difference [8]—further underscores its utility as a probe molecule for isolating the contributions of melting point, crystallinity, and lipid solubility to stratum corneum permeation independent of molecular size.

Read-Across Toxicological Assessment of Nicotinate Ester Structural Analogs for Regulatory Submissions

Regulatory toxicologists and safety assessors preparing dossiers for nicotinate ester analogs should leverage MN (CAS 93-60-7) as the preferred read-across analog based on its validated structural similarity (Tanimoto score threshold met), matching in silico structural alerts for genotoxicity endpoints (OECD QSAR Toolbox v4.5), and sufficient existing toxicological dataset [9]. MN has been formally used as a read-across analog for 2-pyridinecarboxylic acid, ethyl ester (CAS 2524-52-9), with expert judgment confirming that the structural difference between the methyl ester at position 3 and the ethyl ester at position 2 is toxicologically insignificant [9]. The identical sigmoidal pharmacodynamic profile shared by MN and HN [3] further supports the biological plausibility of class-based read-across among the nicotinate ester series, providing a cost-effective alternative to de novo toxicological testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.